molecular formula C8H6N2O4 B13536117 2-Isocyanato-4-methoxy-1-nitrobenzene

2-Isocyanato-4-methoxy-1-nitrobenzene

Cat. No.: B13536117
M. Wt: 194.14 g/mol
InChI Key: RPGJWUGYMVVUFY-UHFFFAOYSA-N
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Description

2-Isocyanato-4-methoxy-1-nitrobenzene is an organic compound with the molecular formula C8H6N2O4 It is characterized by the presence of an isocyanate group (-NCO), a methoxy group (-OCH3), and a nitro group (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-4-methoxy-1-nitrobenzene typically involves the nitration of 4-methoxyaniline followed by the conversion of the resulting nitroaniline to the isocyanate derivative. The general steps are as follows:

  • Nitration of 4-Methoxyaniline:

      Reaction: 4-Methoxyaniline is treated with a mixture of concentrated sulfuric acid and nitric acid.

      Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the nitration process.

      Product: 4-Methoxy-1-nitrobenzene.

  • Formation of Isocyanate:

      Reaction: 4-Methoxy-1-nitrobenzene is reacted with phosgene (COCl2) or a suitable phosgene substitute.

      Conditions: The reaction is typically conducted under anhydrous conditions and at elevated temperatures (50-70°C).

      Product: this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with enhanced safety measures and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:

  • Substitution Reactions:

      Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

      Electrophilic Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

  • Reduction Reactions:

      Reduction of Nitro Group: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Hydrogen gas with a catalyst, iron and hydrochloric acid.

    Reaction Conditions: Vary depending on the specific reaction but generally involve controlled temperatures and anhydrous conditions for isocyanate reactions.

Major Products Formed:

    Ureas, Carbamates, and Thiocarbamates: From nucleophilic substitution.

    Amino Derivatives: From reduction of the nitro group.

Scientific Research Applications

2-Isocyanato-4-methoxy-1-nitrobenzene has several applications in scientific research:

  • Organic Synthesis:

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the preparation of polymers and resins through reactions with polyols and polyamines.
  • Materials Science:

    • Utilized in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
  • Biological and Medicinal Chemistry:

    • Investigated for its potential as a building block in the synthesis of bioactive compounds.
    • Studied for its interactions with biological macromolecules and potential therapeutic applications.
  • Industrial Applications:

    • Used in the production of coatings, adhesives, and sealants due to its reactivity with various substrates.

Mechanism of Action

The mechanism of action of 2-Isocyanato-4-methoxy-1-nitrobenzene involves its reactive functional groups:

    Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, leading to the formation of ureas, carbamates, and thiocarbamates.

    Nitro Group: Can undergo reduction to form amino derivatives, which can further participate in various chemical reactions.

Molecular Targets and Pathways:

    Nucleophilic Attack: The isocyanate group is highly electrophilic and readily reacts with nucleophiles.

    Reduction Pathways: The nitro group can be reduced through catalytic hydrogenation or chemical reduction, leading to the formation of amino derivatives.

Comparison with Similar Compounds

2-Isocyanato-4-methoxy-1-nitrobenzene can be compared with other similar compounds, such as:

  • 2-Isocyanato-4-methyl-1-nitrobenzene:

    • Similar structure but with a methyl group instead of a methoxy group.
    • Exhibits similar reactivity but different physical properties due to the difference in substituents.
  • 2-Isocyanato-4-chloro-1-nitrobenzene:

    • Contains a chloro group instead of a methoxy group.
    • The presence of the chloro group can influence the compound’s reactivity and applications.
  • 2-Isocyanato-4-nitrobenzene:

    • Lacks the methoxy group.
    • Simpler structure but similar reactivity in terms of isocyanate and nitro group chemistry.

Uniqueness: this compound is unique due to the presence of both an isocyanate and a nitro group on the same aromatic ring, along with a methoxy group that can influence its electronic properties and reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

2-isocyanato-4-methoxy-1-nitrobenzene

InChI

InChI=1S/C8H6N2O4/c1-14-6-2-3-8(10(12)13)7(4-6)9-5-11/h2-4H,1H3

InChI Key

RPGJWUGYMVVUFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])N=C=O

Origin of Product

United States

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